molecular formula C8H12N2 B14026487 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 858511-18-9

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B14026487
CAS No.: 858511-18-9
M. Wt: 136.19 g/mol
InChI Key: IHNKMJLDBGGAOD-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and partially saturated pyridine ring. The methyl group at the 2-position contributes to its unique electronic and steric properties, distinguishing it from other derivatives. This compound serves as a core structure for bioactive molecules, with applications in medicinal chemistry and drug discovery.

Properties

CAS No.

858511-18-9

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H12N2/c1-7-6-10-5-3-2-4-8(10)9-7/h6H,2-5H2,1H3

InChI Key

IHNKMJLDBGGAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCCCC2=N1

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

General Synthetic Strategies

The synthesis of this compound typically involves multi-step organic reactions that include:

These steps are often conducted under reflux conditions in solvents such as ethanol or methanol, with temperature and pH carefully controlled to maximize yield and purity.

Representative Synthetic Routes

Condensation of 2-Aminopyridine with Aldehydes or Ketones

One common approach begins with the condensation of 2-aminopyridine and a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine scaffold. The methyl group at the 2-position can be introduced by using acetaldehyde or methyl-substituted carbonyl compounds.

  • Reaction conditions : Reflux in ethanol or methanol.
  • Catalysts : Acidic or basic catalysts may be employed to facilitate cyclization.
  • Purification : Recrystallization or chromatographic techniques to isolate the pure product.

This method is widely used due to its simplicity and efficiency.

Catalytic Hydrogenation of Imidazo[1,2-a]pyridine Precursors

To obtain the tetrahydro derivative, catalytic hydrogenation of the aromatic imidazo[1,2-a]pyridine is performed:

  • Catalysts : 10% palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or ruthenium-based catalysts (e.g., Ru/N-heterocyclic carbene complexes).
  • Conditions : Hydrogen pressure ranging from atmospheric (~14.7 psi) to 50 psi.
  • Solvents : Methanol, ethanol, or dioxane.
  • Outcome : Selective saturation of the pyridine ring while preserving the imidazole ring.

Enantioselective hydrogenation using chiral Ru/NHC catalysts has been reported to achieve high enantiomeric excess (up to 98:2 er), avoiding the need for protective groups and enabling regioselective reduction.

Advanced Synthetic Approaches

One-Pot Multicomponent Reactions

Recent advances include one-pot multicomponent syntheses involving:

  • 2-Aminopyridines,
  • α-Haloketones or 1,3-dicarbonyl compounds,
  • Aldehydes and isonitriles or alkynes.

These methods facilitate rapid assembly of the imidazo[1,2-a]pyridine core with diverse substituents, improving synthetic efficiency and structural diversity.

Use of Heterocyclic Ketene Aminals (HKAs)

HKAs serve as efficient synthons for constructing fused heterocyclic systems, including tetrahydroimidazo[1,2-a]pyridines, through reactions with bis-electrophilic compounds. This approach allows for combinatorial modification of the bicyclic scaffold.

Summary Data Table of Preparation Methods

Method Starting Materials Key Conditions Catalysts/Agents Yield Range (%) Notes
Condensation of 2-aminopyridine with aldehydes/ketones 2-Aminopyridine, acetaldehyde or substituted aldehydes Reflux in ethanol/methanol Acid/base catalysts (optional) 40–70 Simple, widely used
Catalytic hydrogenation of imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine derivatives H2 gas, 14.7–50 psi, room temp to reflux Pd/C, PtO2, Ru/NHC catalysts 35–57 Selective saturation of pyridine ring
One-pot multicomponent synthesis 2-Aminopyridine, α-haloketones, aldehydes, isonitriles One-pot, solvent varies None or mild catalysts Moderate to high Efficient, allows structural diversity
Heterocyclic ketene aminal approach HKAs, bis-electrophilic compounds Various, often reflux or mild heating None typically Moderate Enables combinatorial scaffold modification

Research Findings and Analysis

  • Influence of Reaction Conditions : Temperature, solvent choice, and pH critically affect cyclization efficiency and product purity. For example, reflux in ethanol is common, but solvent polarity can influence reaction kinetics.

  • Catalyst Selection : Palladium and ruthenium catalysts are preferred for hydrogenation due to their selectivity and functional group tolerance. Chiral catalysts enable enantioselective synthesis, important for pharmaceutical applications.

  • Purification Techniques : Recrystallization and chromatographic methods are essential to isolate this compound from reaction mixtures, ensuring high purity for biological testing.

  • Synthetic Challenges : Achieving regioselectivity and avoiding over-reduction or side reactions requires careful optimization of catalyst loading, reaction time, and hydrogen pressure.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, N-oxides, and hydrogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic pathways. The compound’s anti-inflammatory effects are believed to result from its interaction with inflammatory mediators, reducing their activity and production .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

Compound Name Substituents/Modifications Key Properties/Activities References
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 2-Me, tetrahydro core Antiulcer, α-glucosidase inhibition
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol 6-Me, 8-OH Enhanced solubility, stereochemical complexity
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 3-(4-F-C₆H₄), tetrahydro core Improved metabolic stability, electronic effects
5-(Hydroxymethyl)-tetrahydroimidazo[1,2-a]pyridine 5-(CH₂OH), tetrahydro core Water solubility, drug-target binding
Imidazo[1,2-a]pyridine-2-carboxaldehyde 2-CHO, tetrahydro core Reactive aldehyde for further derivatization

Key Observations :

  • Positional Isomerism : Methyl substitution at the 2-position (target compound) vs. 6-position () alters steric and electronic profiles. The 6-methyl derivative includes an additional hydroxyl group, enhancing hydrophilicity but complicating synthesis .
  • Fluorinated Derivatives : The 3-(4-fluorophenyl) analog () exhibits improved metabolic stability due to fluorine’s electronegativity, whereas the 2-methyl compound’s simpler structure may favor synthetic accessibility .
  • Functional Groups: Carboxylic acid () or aldehyde () substituents enable covalent interactions in enzyme inhibition, unlike the non-polar 2-methyl group .

Pharmacological Activities

Table 2: Comparative Pharmacological Profiles

Compound Activity Efficacy (vs. Standards) Mechanism Insights References
2-Methyl-THIP* derivatives Antiulcer > Sucralfate, cimetidine Protection against ethanol-induced lesions
Tetrahydroimidazo[1,2-a]pyridines α-Glucosidase inhibition Binding energy < acarbose Docking interactions with active site
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Antifungal (C. albicans) MIC = 12.5 μg/mL Selective activity via substituent tuning
Fluorinated analogs (e.g., 6-F-THIP) Target selectivity in drug discovery RMSE < Pafnucy in binding predictions Enhanced electronic effects

*THIP = Tetrahydroimidazo[1,2-a]pyridine

Key Observations :

  • The 2-methyl derivative demonstrates superior antiulcer activity compared to clinical standards like cimetidine, likely due to its balanced lipophilicity and stability .
  • In α-glucosidase inhibition, methyl-substituted derivatives show stronger binding than acarbose, with substituent position influencing interaction strength (e.g., 2-methyl vs. 7-methyl in ) .

Key Observations :

  • The target compound’s synthesis may utilize transfer hydrogenation () for selective imidazole ring preservation, contrasting with enantioselective methods () that introduce chirality .
  • One-pot strategies () simplify access to diverse analogs but face yield limitations compared to stepwise approaches .

Physicochemical and Fluorescence Properties

  • Fluorescence: Tetrahydroimidazo[1,2-a]pyridines generally exhibit diminished fluorescence due to saturation of the pyridine ring (). However, substituents like amino or dimethylamino groups can restore visible-region emission in polar solvents .
  • Solubility : The 2-methyl derivative’s logP is higher than hydroxylated analogs (e.g., 8-OH in ), favoring membrane permeability but requiring formulation adjustments for bioavailability .

Biological Activity

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the significant findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H12N2
  • Molecular Weight : 164.20 g/mol
  • CAS Number : 1367865-93-7

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its efficacy against various bacterial strains by disrupting cell membrane integrity and inhibiting specific enzymes critical for bacterial survival .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells and inhibits cell proliferation through several signaling pathways. Notably, it has shown promise in targeting cancer-related pathways such as those involving heparanase-1 (HPSE1), which is implicated in tumor progression and metastasis .

3. Enzyme Inhibition

Recent studies have highlighted its role as a potent inhibitor of HPSE1. This enzyme is crucial for the degradation of heparan sulfate proteoglycans, which are involved in various cellular processes including tumor growth and angiogenesis. The selectivity of this compound for HPSE1 over other glucuronidases enhances its therapeutic potential against cancer and related diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cellular Pathways : The compound interacts with specific molecular targets that regulate cell growth and apoptosis.
  • Disruption of Membrane Integrity : Its antimicrobial action is partly due to the disruption of bacterial cell membranes.

Case Studies

Several studies have documented the biological activities of this compound:

StudyFindings
Demonstrated potent HPSE1 inhibition with selective activity against cancer cells.
Showed antimicrobial activity against Gram-positive and Gram-negative bacteria.
Indicated potential as an anticancer agent through apoptosis induction in various cancer cell lines.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δ 1.25–2.89 ppm) and quaternary carbons (e.g., carbonyls at δ 166–169 ppm) .
  • HRMS : Validate molecular formulas (e.g., [M+H]⁺ with <5 ppm error) .
  • IR : Identify functional groups (e.g., C=O stretches at 1664–1690 cm⁻¹) .
    Discrepancies in purity (e.g., 53–57% in some syntheses) require HPLC or column chromatography for resolution .

How can catalytic mechanisms in hydrogenation reactions be experimentally probed?

Q. Advanced Research Focus

  • Isotopic Labeling : Use D₂O to trace hydrogen sources in Pd-catalyzed transfer hydrogenation .
  • Kinetic Studies : Monitor reaction progress under varying temperatures/catalyst loads to identify rate-determining steps .
  • Intermediate Trapping : Detect Pd-H species via in situ NMR or quenching experiments .

What methodologies are used to evaluate the biological activity of these compounds?

Q. Basic Research Focus

  • Antifungal Assays : Microdilution techniques (e.g., MIC against Candida spp.) .
  • Antiulcer Models : Stress-induced ulcer assays in rats to assess gastric lesion inhibition .
  • Platelet Aggregation Studies : ADP-induced aggregation tests for cardiovascular applications .

How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Q. Advanced Research Focus

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, cyano) enhance antifungal activity, while alkyl chains improve bioavailability .
  • Stereochemistry : Enantiomers may show divergent bioactivity; e.g., (R,S)-configurations in carboxamide derivatives influence CFTR modulation .
  • Computational Docking : Predict binding modes to targets like O-GlcNAcase or CFTR .

How should researchers address low synthetic yields or reproducibility issues?

Q. Basic Research Focus

  • Optimization : Vary stoichiometry (e.g., excess α-haloketone) or use molecular sieves to drive reactions .
  • Purification : Employ gradient column chromatography or recrystallization to isolate pure products from diastereomeric mixtures .
  • Catalyst Screening : Test alternative catalysts (e.g., PtO₂ vs. Pd/C) for hydrogenation .

What role do computational methods play in studying these compounds?

Q. Advanced Research Focus

  • Binding Affinity Prediction : Graph neural networks (e.g., GraphscoreDTA) predict protein-ligand interactions with RMSE <1.40 for specific derivatives .
  • DFT Calculations : Model transition states in enantioselective hydrogenation to refine catalyst design .

How can photodynamic properties of these compounds be leveraged for therapeutic applications?

Q. Advanced Research Focus

  • Singlet Oxygen Generation : Measure quantum yields (ΦΔ = 0.01–0.1) using phenalenone as a reference; substituents like nitro groups enhance photosensitization .
  • Quenching Studies : Determine kqΔ values ((0.82–6.74)×10⁹ M⁻¹s⁻¹) to assess reactivity in aqueous media .

What strategies improve reproducibility in multi-step syntheses?

Q. Basic Research Focus

  • Standardized Protocols : Detailed stepwise procedures (e.g., bromination at 105°C for 2 hours) reduce variability .
  • Batch Analysis : Use LC-MS to verify intermediate consistency (e.g., [M+H]⁺ = 325.3 for carboxamides) .

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